Kuwanon A: A Technical Guide on its Chemical Structure and Pharmacological Properties
Kuwanon A: A Technical Guide on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon A is a prenylated flavonoid isolated from the root bark of the mulberry tree, Morus alba L. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Kuwanon A. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The information compiled herein is based on a thorough review of the scientific literature and aims to facilitate further investigation into the therapeutic potential of this promising natural compound.
Chemical Structure and Identification
Kuwanon A is classified as a flavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone. Its structure features a chromen-4-one core with multiple hydroxyl and prenyl substitutions, which contribute to its biological activity.
Table 1: Chemical Identification of Kuwanon A
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one[1] |
| CAS Number | 62949-77-3[1] |
| Molecular Formula | C25H24O6[1] |
| Molecular Weight | 420.45 g/mol [1] |
| SMILES | CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C |
Physicochemical Properties
The physicochemical properties of Kuwanon A are crucial for its handling, formulation, and pharmacokinetic profile. While experimental data for some properties are limited, the following table summarizes the available information.
Table 2: Physicochemical Properties of Kuwanon A
| Property | Value | Source |
| Physical State | Solid | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Sparingly soluble in aqueous buffers. | Multiple Sources |
| Melting Point | Data not available for Kuwanon A. Kuwanon C has a melting point of 148-150 °C.[2] | [2] |
| pKa | No experimental data available. Determination can be performed using spectrophotometric or potentiometric titration methods.[4][5][6] | N/A |
Pharmacological Properties and Mechanism of Action
Kuwanon A has been investigated for several pharmacological activities, with a primary focus on its anti-inflammatory effects.
Anti-inflammatory Activity
Kuwanon A has demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with a reported IC50 value of 10.5 μM.[3] Overproduction of NO is a hallmark of inflammatory processes.
The anti-inflammatory effects of Kuwanon A are mediated, at least in part, through the modulation of key signaling pathways:
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NF-κB Signaling Pathway: Kuwanon A is suggested to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[7][8] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, Kuwanon A can suppress the downstream inflammatory cascade. The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[9][10]
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Nrf2/HO-1 Signaling Pathway: There is evidence to suggest that compounds structurally related to Kuwanon A can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[7][8][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. Activation of this pathway can lead to a reduction in oxidative stress and inflammation. The activation of Nrf2 involves its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes.[13][14]
Other Potential Activities
While less explored for Kuwanon A specifically, related compounds from Morus alba have shown a range of other biological activities, suggesting potential avenues for future research on Kuwanon A. These include antibacterial, antioxidant, and anticancer effects.
Experimental Protocols
Isolation and Purification of Kuwanon A from Morus alba Root Bark
The following is a general protocol for the isolation of flavonoids, including Kuwanon A, from the root bark of Morus alba. Specific yields and purities will vary depending on the starting material and the precise chromatographic conditions.
Workflow for Kuwanon A Isolation
Caption: General workflow for the isolation and purification of Kuwanon A.
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Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[8]
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing Kuwanon A is typically the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.[15]
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Further Purification: Fractions containing Kuwanon A are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure Kuwanon A.[8]
In Vitro Anti-inflammatory Activity Assays
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
This assay is performed to determine the cytotoxic effect of Kuwanon A.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
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RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
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The cells are then treated with various concentrations of Kuwanon A (typically ranging from 1 to 100 μM) for 24-48 hours.
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Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]
-
The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Caption: Proposed mechanism of Kuwanon A in the NF-κB signaling pathway.
Proposed Activation of the Nrf2/HO-1 Signaling Pathway by Kuwanon A
Caption: Proposed mechanism of Kuwanon A in the Nrf2/HO-1 signaling pathway.
In Vivo and Toxicological Data
Currently, there is a lack of publicly available in vivo efficacy and comprehensive toxicological data specifically for Kuwanon A. Studies on related compounds, such as Kuwanon C, have shown in vivo effects in animal models of Parkinson's disease. [16]Acute and subchronic toxicity studies would be necessary to establish the safety profile of Kuwanon A for any potential therapeutic applications. [17][18][19][20][21][22][23]
Conclusion and Future Directions
Kuwanon A is a promising natural product with well-documented in vitro anti-inflammatory properties. Its ability to modulate the NF-κB and potentially the Nrf2/HO-1 signaling pathways makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on:
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Obtaining a complete physicochemical profile of Kuwanon A, including its melting point and pKa.
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Elucidating the precise molecular targets of Kuwanon A within the NF-κB and Nrf2/HO-1 pathways.
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Conducting in vivo studies to evaluate the efficacy of Kuwanon A in animal models of inflammation.
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Performing comprehensive toxicological studies to determine its safety profile.
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Investigating other potential pharmacological activities of Kuwanon A.
The information provided in this technical guide serves as a foundation for these future research endeavors, which will be critical in unlocking the full therapeutic potential of Kuwanon A.
References
- 1. 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C25H24O6 | CID 44258296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kuwanon C | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
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